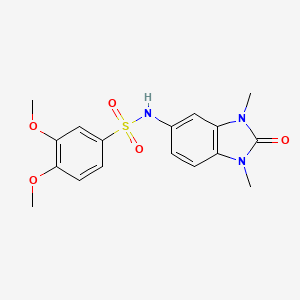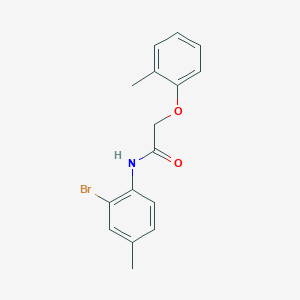
1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine, also known as MPMP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. MPMP belongs to the class of piperazine derivatives, which have been studied for their various biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine is not fully understood. However, it has been suggested that this compound modulates the activity of various receptors through allosteric modulation. Allosteric modulation involves binding to a site on the receptor that is distinct from the active site, leading to a change in the receptor's activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in neurotransmitter activity. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine in lab experiments is its selectivity for certain receptors, which allows for more specific modulation of receptor activity. However, one limitation is the lack of understanding of its mechanism of action, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine. One direction is the development of more selective and potent compounds based on the structure of this compound. Another direction is the investigation of the potential use of this compound in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various receptors and neurotransmitter systems.
In conclusion, this compound is a synthetic compound that has potential use in scientific research. Its selectivity for certain receptors and its potential use in the treatment of neurological disorders make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and its effects on various biological systems.
Méthodes De Synthèse
1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine can be synthesized through a multistep process involving the reaction of 2-methoxyaniline with 2-methyl-3-furoic acid, followed by the reaction with piperazine. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine has been studied for its potential use as a tool compound in scientific research. It has been shown to modulate the activity of various receptors, including the serotonin receptor, dopamine receptor, and adenosine receptor. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13-14(7-12-22-13)17(20)19-10-8-18(9-11-19)15-5-3-4-6-16(15)21-2/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDGZHBRDIEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![vinyl [(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B5585897.png)

![ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5585908.png)
![8-[(2-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5585911.png)

![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585917.png)

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)
![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)
![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)
